
Ethyl 5-fluoro-2-iodobenzoate
Overview
Description
Ethyl 5-fluoro-2-iodobenzoate is an organic compound with the molecular formula C9H8FIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoro-2-iodobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 5-fluoro-2-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions. These reactions are often carried out under inert atmospheres to prevent oxidation of the catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.
Scientific Research Applications
Synthetic Chemistry
Ethyl 5-fluoro-2-iodobenzoate serves as a versatile building block in organic synthesis. Its halogenated structure allows for various chemical transformations, making it valuable in creating more complex molecules.
Key Applications:
- Precursor for Synthesis : It is used as a precursor in the synthesis of biologically active compounds. The presence of iodine and fluorine enhances its reactivity, allowing for nucleophilic substitutions and coupling reactions.
- Ligand Development : It has been utilized in the development of ligands for catalysis. For instance, it can participate in organomagnesiate-promoted reactions to synthesize disubstituted phthalides, showcasing its utility in complex organic transformations .
Case Study:
In a study focused on the synthesis of disubstituted phthalides, this compound was employed to facilitate metalation reactions under controlled conditions. This approach demonstrated its effectiveness in generating diverse chemical scaffolds necessary for further functionalization .
Medicinal Chemistry
The compound has shown potential in medicinal applications due to its structural properties that can influence biological activity.
Key Applications:
- Anticancer Research : this compound is investigated for its anticancer properties. Its halogenated nature may enhance binding affinity to specific molecular targets involved in cancer pathways.
- Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases. The compound's ability to modify pharmacokinetic properties makes it a candidate for drug design .
Case Study:
Research involving the labeling of antibody fragments with isotopes has highlighted the potential of this compound in imaging studies. This application is crucial for developing targeted therapies and diagnostic tools in oncology .
Materials Science
In materials science, this compound is utilized in the production of specialty chemicals and advanced materials.
Key Applications:
- Polymer Synthesis : Its reactivity allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.
- Functional Materials : The compound is also explored for creating functional materials with unique electronic or optical properties due to the presence of fluorine and iodine .
Data Summary
Application Area | Specific Use Case | Outcome/Result |
---|---|---|
Synthetic Chemistry | Precursor for complex organic molecules | Enhanced reactivity and diversity |
Medicinal Chemistry | Anticancer drug development | Potential for targeted therapies |
Materials Science | Polymer production | Improved material properties |
Mechanism of Action
The mechanism by which ethyl 5-fluoro-2-iodobenzoate exerts its effects depends on the specific application. In biochemical assays, the compound may interact with enzymes or other proteins, altering their activity. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in various research applications.
Comparison with Similar Compounds
Ethyl 5-fluoro-2-iodobenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-5-iodobenzoate: This is a positional isomer where the fluorine and iodine atoms are swapped.
Ethyl 4-fluoro-2-iodobenzoate: Another isomer with the fluorine atom at the 4-position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.
Biological Activity
Ethyl 5-fluoro-2-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis typically involves the introduction of fluorine and iodine substituents onto the benzoate structure through various chemical reactions. Common methods include:
- Esterification : The reaction of 5-fluoro-2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
- Halogenation : Introduction of halogen atoms (fluorine and iodine) via electrophilic aromatic substitution reactions .
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's halogenated structure enhances its interaction with microbial targets, potentially disrupting cellular functions.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
- Cancer Research : In a recent investigation published in Cancer Letters, researchers explored the compound's effects on breast cancer cells. The study concluded that this compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms enhances its binding affinity to enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Receptor Modulation : It can modulate receptor activity, influencing signaling cascades associated with cell growth and survival.
Properties
IUPAC Name |
ethyl 5-fluoro-2-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYJBDEPYUKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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